5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to be CDK2 inhibitors and have been studied for their potential in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Scientific Research Applications
Synthesis and Biological Evaluation
Adenosine Kinase Inhibitors
Research has identified pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of adenosine kinase, with significant implications for anti-inflammatory activity. A study synthesized several analogues, finding that modifications in the pyrazolo[3,4-d]pyrimidine ring system significantly impact biological activity, highlighting the therapeutic potential of these compounds in inflammation and other conditions where adenosine kinase activity is relevant (Cottam et al., 1993).
Cytotoxic Activity
Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and investigated for their cytotoxicity against human cancer cell lines. This research underscores the potential of these compounds in the development of new anticancer agents, with some derivatives showing significant activity against colon, lung, breast, and liver cancer cells (Hassan et al., 2015).
A2A Adenosine Receptor Antagonists
Derivatives based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have been studied for their high affinity and selectivity as antagonists for the A2A adenosine receptor. Such compounds are valuable for probing the A2A receptor's role in various physiological and pathological processes (Kumar et al., 2011).
Chemical and Structural Analysis
Corrosion Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their corrosion inhibition properties on steel surfaces in acidic environments. This research indicates the potential application of these compounds in protecting metals against corrosion, which is crucial for industrial applications (Abdel Hameed et al., 2020).
Neuroinflammation PET Imaging
Novel pyrazolo[1,5-a]pyrimidines have been developed as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research presents the synthesis, in vitro evaluation, and successful in vivo neuroinflammation PET imaging of these compounds, suggesting their use in diagnosing and studying neuroinflammatory diseases (Damont et al., 2015).
Mechanism of Action
Mode of Action
The mode of action involves the interaction of the compound with its targets. Given its indole scaffold, we can infer that it may bind to receptors or enzymes involved in various cellular processes. For instance:
- Some indole derivatives exhibit antiviral properties. Compounds like methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate have shown inhibitory activity against influenza A virus . Indole derivatives are also associated with anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects .
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O/c12-7-1-3-8(4-2-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNDJMGOFIMPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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